2-Keto Crizotinib
Vue d'ensemble
Description
2-Keto Crizotinib (PF-06260182) is an active lactam metabolite of crizotinib . It is considerably less potent than crizotinib and is not thought to contribute significantly to the in vivo activity of crizotinib .
Molecular Structure Analysis
Crizotinib, the parent compound of 2-Keto Crizotinib, functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . The specific molecular structure analysis of 2-Keto Crizotinib is not detailed in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving 2-Keto Crizotinib are not detailed in the available resources, ketoreductases have been used as catalysts for enantioselective conversion of desired prochiral ketones to their corresponding alcohol .Applications De Recherche Scientifique
Mechanisms of Action and Pharmacokinetics
Crizotinib is primarily known for its role as a tyrosine kinase inhibitor, with significant activity against ALK (anaplastic lymphoma kinase), ROS1 (c-ros oncogene 1), and MET (hepatocyte growth factor receptor). It's an orally available agent that has shown promise in treating non-small-cell lung cancer (NSCLC) and other malignancies with genetic alterations in these kinases. A key study developed and refined a physiologically based pharmacokinetic (PBPK) model of Crizotinib, showcasing its interactions, particularly as a CYP3A substrate, and providing insights into its drug-drug interaction (DDI) dynamics (Yamazaki, Johnson, & Smith, 2015).
Therapeutic Efficacy in Cancer Treatment
Crizotinib's efficacy in treating NSCLC, particularly those with ALK gene mutations, has been widely documented. It inhibits ALK expression, leading to decreased apoptosis and increased cell proliferation. Its pharmacokinetics are influenced by drug interactions, notably with ketoconazole and rifampin, which alter Crizotinib pharmacokinetics (Timm & Kolesar, 2013). Inflammatory myofibroblastic tumors (IMTs) also show sensitivity to Crizotinib, especially in cases with ALK fusions. A comprehensive molecular analysis revealed diverse genomic landscapes in IMTs, with potential predictive markers for Crizotinib response (Lee et al., 2021).
Metabolic Effects and Resistance Mechanisms
Studies have explored Crizotinib's impact on metabolic patterns and ATP production in cancer cells, noting significant changes that contribute to its antitumor mechanisms. For instance, Crizotinib altered glucose metabolism in A549 NSCLC cells, indicating a shift towards anaerobic metabolism and reduced ATP production, which could be crucial for its antitumor activity (Ye et al., 2020).
Enhancing Drug Delivery and Efficacy
Innovative approaches to enhance Crizotinib's delivery and efficacy, particularly in overcoming resistance and improving brain accumulation, have been investigated. The coadministration of the P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) inhibitor, Elacridar, with Crizotinib, has shown to increase its oral availability and brain penetration, offering a potential strategy to enhance therapeutic outcomes in NSCLC patients with brain metastases (Tang et al., 2014).
Safety And Hazards
The safety data sheet for Crizotinib, the parent compound of 2-Keto Crizotinib, indicates that it may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . The specific safety and hazards associated with 2-Keto Crizotinib are not detailed in the available resources.
Orientations Futures
The future of kinase drug discovery, including drugs like Crizotinib and its metabolites, is focused on improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases. This includes addressing the challenge of drug resistance to kinase inhibitors and the development of kinase inhibitors that cross the blood-brain barrier .
Propriétés
IUPAC Name |
4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30)/t11-,14?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXFBZLBBBMWAI-YNODCEANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Keto Crizotinib |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.